Bunitrolol, chemically known as o-(2-hydroxy-3-tertiary butylamino)-propoxy)-benzonitrile, is a β-adrenergic receptor blocking agent. [, ] It is classified as a β-blocker with intrinsic sympathomimetic activity (ISA). [, , ] Bunitrolol has been a subject of scientific research, particularly in the fields of pharmacology, biochemistry, and toxicology, to investigate its interactions with biological systems. [, , , , ]
Related Compounds
4-Hydroxybunitrolol
Compound Description: 4-Hydroxybunitrolol is the primary metabolite of Bunitrolol, formed via oxidative metabolism, specifically 4-hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP1A2. [, , , ]
Relevance: As the major metabolite of Bunitrolol, 4-Hydroxybunitrolol provides crucial insights into the drug's metabolism and potential drug-drug interactions. Investigating the formation and activity of 4-Hydroxybunitrolol helps understand how Bunitrolol is processed within the body and potential implications for its therapeutic effects. [, ]
Compound Description: Debrisoquine is a drug primarily metabolized by the CYP2D6 enzyme, similar to Bunitrolol. It's often used as a probe drug in studies investigating CYP2D6 activity and polymorphism. [, , ]
Relevance: Debrisoquine serves as a crucial comparator to Bunitrolol in studies exploring CYP2D6-mediated drug metabolism. Similarities or differences in their metabolism can provide insights into potential drug-drug interactions and individual variations in response to both drugs. [, , ]
Compound Description: Quinidine is a well-known inhibitor of the CYP2D6 enzyme. It's often used in research to selectively block CYP2D6 activity and investigate the role of this enzyme in drug metabolism. [, ]
Relevance: Quinidine is a crucial tool in studying the metabolic pathways of Bunitrolol. By inhibiting CYP2D6, Quinidine helps researchers determine the role of this enzyme in Bunitrolol metabolism and potential interactions with other drugs metabolized by the same pathway. [, ]
Compound Description: Timolol is another beta-adrenergic blocking agent, like Bunitrolol, used to treat hypertension and other cardiovascular conditions. [, , ]
Relevance: Timolol serves as a relevant comparator to Bunitrolol in studies investigating the efficacy and safety of beta-blockers. Comparing their pharmacological properties helps researchers understand the relative strengths and weaknesses of different beta-blockers in managing cardiovascular diseases. [, , ]
Compound Description: Propranolol is a non-selective beta-blocker, unlike Bunitrolol's relative cardioselectivity, used to manage various cardiovascular conditions. [, , , ]
Relevance: Propranolol serves as a vital comparator to Bunitrolol in studies investigating the effects of beta-blockers on cardiovascular parameters. Comparing their hemodynamic effects helps researchers understand the clinical implications of cardioselective versus non-selective beta-blockade. [, , , ]
Compound Description: Isoproterenol is a non-selective beta-adrenergic agonist, contrasting Bunitrolol's antagonist properties, often used in research to stimulate beta-adrenergic receptors. [, , ]
Relevance: Isoproterenol serves as a pharmacological tool to understand Bunitrolol's beta-blocking effects. Researchers can assess Bunitrolol's ability to antagonize the effects of Isoproterenol, providing insights into its potency and selectivity as a beta-blocker. [, , ]
Compound Description: Bufuralol is a beta-adrenergic blocking agent metabolized by CYP2D6, with distinct stereoselectivity in its metabolism. []
Relevance: Bufuralol is a valuable tool in researching CYP2D6's stereoselectivity and its impact on drug metabolism. Comparing Bufuralol and Bunitrolol's metabolism aids in understanding how structural differences can influence their interaction with CYP2D6, ultimately impacting their pharmacological activity and potential for drug-drug interactions. []
Compound Description: Prazosin is an alpha-1 adrenergic receptor blocker, providing a contrasting mechanism to Bunitrolol's primary beta-blocking action. []
Relevance: Prazosin serves as a valuable comparator to Bunitrolol in studies investigating the distinct effects of alpha-1 versus beta-adrenergic blockade on vascular tone and blood pressure regulation. Comparing their mechanisms and hemodynamic effects helps researchers understand the benefits and limitations of each drug class in managing cardiovascular diseases. []
Compound Description: Atenolol is a beta-1 selective adrenergic receptor blocker, similar to Bunitrolol, primarily used to treat hypertension. [, ]
Relevance: Atenolol is a relevant comparator to Bunitrolol in studies assessing the efficacy and safety of beta-1 selective blockers in managing cardiovascular conditions. Comparing their pharmacological properties can reveal potential differences in their adverse effect profiles or therapeutic benefits, aiding clinicians in making informed treatment decisions. [, ]
Compound Description: Metoprolol is another cardioselective beta-blocker, like Bunitrolol, commonly used to manage hypertension and other cardiovascular conditions. [, , ]
Relevance: Metoprolol serves as a relevant comparator to Bunitrolol in clinical trials and pharmacological studies investigating the efficacy and safety of cardioselective beta-blockers. [, , ]
Pindolol is a non-cardioselective beta-blocker with intrinsic sympathomimetic activity (ISA), similar to Bunitrolol. It's often used as a comparator to understand the impact of ISA on beta-blocker effects. [, ]
N-[3-cyano-4-[3-[(1, 1-dimethyl-2-propynyl)amino]-2-hydroxypropoxy]phenyl]-2-methyl-propionamide (Koe 3290) is a highly cardioselective beta-blocker with significant antilipolytic activity, making it relevant for studying metabolic effects compared to Bunitrolol. []
N-[3-cyano-4-(3-tert-butylamino-2-hydroxypropoxy)phenyl]-hexanamide++ hydrochloride (Koe 4299) is a cardioselective beta-blocker that aids in studying metabolic selectivity compared to Bunitrolol. []
N-[3-cyano-4-[3-[(1, 1-dimethyl-2-propynyl)amino]-2-hydroxypropoxy]phenyl]-hexanamide hydrochloride (Koe 4302) is another cardioselective beta-blocker contributing to the understanding of metabolic effects in comparison to Bunitrolol. []
Acebutolol is a cardioselective beta-blocker known for its anti-arrhythmic properties, providing a comparative perspective on Bunitrolol's cardiac effects. []
Source and Classification
Bunitrolol is derived from the class of compounds known as aryloxypropanolamines. Its molecular formula is C17H24N2O3, and it is often encountered in its hydrochloride salt form, which enhances its solubility in aqueous solutions. The compound was first synthesized in the 1980s and has been utilized in various formulations for clinical use.
Synthesis Analysis
The synthesis of bunitrolol involves several methods, with recent advancements focusing on chemoenzymatic approaches that enhance efficiency and yield.
Chemoenzymatic Synthesis
Traditional Chemical Methods
Traditional methods have included:
Halogenation: Utilizing phosphonium halides for selective chlorination.
Formation of Aryloxypropanolamine: Converting chlorohydrin intermediates into the desired bunitrolol structure through various coupling reactions .
Molecular Structure Analysis
Bunitrolol features a complex molecular structure characterized by:
Chiral Centers: The presence of chiral centers contributes to its pharmacological activity, necessitating careful control during synthesis to achieve the desired enantiomer.
Functional Groups: The molecule contains hydroxyl groups and an amine moiety which are critical for its interaction with beta-adrenergic receptors.
Structural Data
Molecular Weight: Approximately 292.39 g/mol.
Chemical Structure: It consists of an aryloxy group attached to a propanolamine backbone, which is essential for its biological activity.
Chemical Reactions Analysis
Bunitrolol undergoes various chemical reactions during its synthesis and metabolism:
Hydrolysis: In vivo, bunitrolol can be hydrolyzed to form metabolites such as p-hydroxybunitrolol, which also exhibit pharmacological activity .
Enzymatic Reactions: The compound's interactions with cytochrome P450 enzymes can influence its metabolism and efficacy .
Mechanism of Action
Bunitrolol primarily acts by blocking beta-1 adrenergic receptors located in cardiac tissues. This blockade leads to:
Reduced Myocardial Contractility: It lowers the force of heart muscle contractions (negative inotropic effect), which is beneficial in managing conditions like hypertension and heart failure.
Pharmacodynamics
The partial agonist activity at beta-2 receptors may provide additional cardiovascular benefits, such as vasodilation, although this effect is less pronounced compared to traditional beta-blockers .
Physical and Chemical Properties Analysis
Bunitrolol exhibits several physical and chemical properties that are relevant for its pharmaceutical applications:
Solubility: It is soluble in water due to the presence of polar functional groups.
Melting Point: The hydrochloride salt form typically has a melting point ranging from 91°C to 94°C .
Stability: Bunitrolol is stable under normal storage conditions but should be protected from light and moisture to maintain its efficacy.
Applications
Bunitrolol is primarily used in clinical settings for:
Hypertension Management: Effective in lowering blood pressure through its beta-blocking action.
Cardiac Conditions: Used in the treatment of arrhythmias and heart failure due to its ability to reduce cardiac workload.
Research Applications: As a model compound in studies investigating beta-blocker pharmacology and synthesis methodologies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bexarotene is a retinoid, a member of benzoic acids and a member of naphthalenes. It has a role as an antineoplastic agent. Bexarotene (Targretin) is an antineoplastic agent indicated by the FDA for Cutaneous T cell lymphoma. It has been used off-label for lung cancer, breast cancer, and Kaposi's sarcoma. Bexarotene is a Retinoid. Bexarotene is a retinoid analogue that is used to treat the skin manifestations of cutaneous T cell lymphoma (CTCL). Bexarotene therapy is associated with a high rate of serum enzyme elevations and rare instances of clinically apparent acute liver injury. Bexarotene is a synthetic retinoic acid agent with potential antineoplastic, chemopreventive, teratogenic and embryotoxic properties. Bexarotene selectively binds to and activates retinoid X receptors (RXRs), thereby inducing changes in gene expression that lead to cell differentiation, decreased cell proliferation, apoptosis of some cancer cell types, and tumor regression. (NCI04) A rexinoid (an RXR-binding ligand), tetrahydronaphthalene derivative and RETINOID X RECEPTOR antagonist that is used in the treatment of CUTANEOUS T-CELL LYMPHOMA.
1-[4-(4-chlorophenyl)thiazol-2-yl]-2-(propan-2-ylidene)hydrazine is a member of the class of 1,3-thiazoles that is 2-[2-(propan-2-ylidene)hydrazino]-1,3-thiazole carrying an additional 4-chlorophenyl substituent at position 4. It has a role as an EC 2.3.1.48 (histone acetyltransferase) inhibitor. It is a member of 1,3-thiazoles, a hydrazone and a member of monochlorobenzenes.
BF-1 is a 5-Hydroxytryptamine receptor 2B (5-HT2B, serotonin receptor 2B) antagonist potentially for the treatment of migraine. BF-1 was tested as potential migraine prophylactic drug by blocking meta-chlorophenylpiperazine, (mCPP) or BW723C86 (5-((thiophen-2-yl)methoxy)-α-methyltryptamine) induced neurogenic dural plasma protein extravasation in a guinea pig model that may resemble a migraine attack.